ARQ 531

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nemtabrutinib mechanism of action BTK inhibition

Mechanism of Action & Signaling Pathways

Nemtabrutinib exerts its effects primarily by disrupting B-cell receptor (BCR) signaling, a crucial pathway for the survival and proliferation of malignant B cells.

Diagram of BCR signaling pathway and nemtabrutinib inhibition of BTK. [1]

Quantitative Biochemical & Cellular Profiling

Beyond BTK, biochemical profiling shows nemtabrutinib inhibits other kinases, with notable activity in MAPK-driven cancers.

| Profiling Aspect | Key Finding | Experimental Implication |

|---|---|---|

| Cancer Cell Line Viability | Sensitivity ~3x higher in BRAF-mutant vs. wild-type cell lines [2]. | Suggests potential application in BRAF-mutant malignancies. |

| Profile Similarity | Correlates with sensitivity profiles of MEK, ERK, and pan-RAF inhibitors [2]. | Indicates functional inhibition of the MAPK pathway. |

| Biomarker Correlation | Sensitivity linked to high FGFR3 expression & high phospho-MEK1 levels [2]. | Identifies potential biomarkers for patient stratification. |

| Genetic Dependency | Correlates with dependency on MAPK pathway genes [2]. | Supports essentiality of MAPK signaling in sensitive models. |

Key Experimental Protocols

Key methodologies from cited studies validate nemtabrutinib's mechanism and efficacy.

Protocol 1: In Vitro Combination Efficacy with Venetoclax

- Objective: Evaluate synergistic cytotoxicity of nemtabrutinib and BCL2 inhibitor venetoclax in CLL cells [3].

- Cell Source: Primary CLL cells from patients [3].

- Treatment Conditions: Cells treated with vehicle, nemtabrutinib alone, venetoclax alone, or the combination [3].

- Viability Assay: Cell viability measured (method not specified in abstract, commonly MTS or flow cytometry-based assays) [3].

- Key Analysis: Compare viability across treatment groups to assess additive/synergistic effects [3].

Protocol 2: In Vivo Efficacy in CLL Mouse Model

- Objective: Assess survival benefit of nemtabrutinib-venetoclax combination [3].

- Model: Eμ-TCL1 adoptive transfer murine model of CLL [3].

- Groups: Mice randomized to vehicle, ibrutinib, nemtabrutinib, venetoclax, ibrutinib+venetoclax, or nemtabrutinib+venetoclax [3].

- Endpoint: Overall survival; peripheral blood disease burden monitored weekly [3].

Protocol 3: Cellular & Biochemical Kinase Profiling

- Objective: Define nemtabrutinib sensitivity profile and identify novel targets [2].

- Cell Panel Screening: Profiled against large panel of cancer cell lines; viability assessed [2].

- Bioinformatic Analysis: Sensitivity data correlated with:

- Biochemical Assays: Kinase activity assays to confirm direct kinase targets [2].

- Molecular Docking: Computational simulations to predict binding modes to kinases like MEK1 [2].

Experimental workflows for nemtabrutinib mechanistic studies. [3] [2]

Clinical Development Overview

Nemtabrutinib is in late-stage clinical development for B-cell malignancies.

- Developmental Status: Multiple Phase 3 trials are actively enrolling patients [4] [5].

- Key Trials:

- Primary Endpoints: Include objective response rate (ORR) and progression-free survival (PFS) [5].

References

- 1. Next-generation Bruton tyrosine kinase inhibitors and ... [pmc.ncbi.nlm.nih.gov]

- 2. Data Sheet 1_Combined cellular and biochemical profiling ... [figshare.com]

- 3. Preclinical evaluation of combination nemtabrutinib and ... [pmc.ncbi.nlm.nih.gov]

- 4. - Merck - AdisInsight Nemtabrutinib [adisinsight.springer.com]

- 5. Merck Announces Phase 3 Trial Initiations for Four... - Merck.com [merck.com]

- 6. : Uses, Interactions, Nemtabrutinib Mechanism of Action [go.drugbank.com]

Mechanism of Action & Biochemical Profile

Nemtabrutinib's design addresses the clinical challenge of acquired resistance to covalent BTK inhibitors, which often occurs through a mutation (C481S) in the BTK enzyme that prevents irreversible drug binding [1] [2]. As a reversible inhibitor, nemtabrutinib does not require interaction with C481 and can effectively inhibit both wild-type and C481S-mutated BTK [2] [3].

Beyond BTK, nemtabrutinib has a distinct kinase selectivity profile, also inhibiting several Src family kinases, Tec family kinases, and ERK signaling-related kinases [4] [5]. Recent research also indicates that it inhibits several growth factor receptor tyrosine kinases and downregulates MAPK signaling via MEK, suggesting potential applications in MAPK-driven cancers [6].

The multifaceted mechanism of action of Nemtabrutinib. It reversibly inhibits both wild-type and C481S-mutated Bruton's Tyrosine Kinase (BTK), overcoming a common resistance mechanism. It also targets other key oncogenic kinases, leading to a concerted blockade of signaling pathways crucial for the survival and proliferation of malignant B-cells [4] [2] [6].

Quantitative Biochemical & Cellular Profiling

The potency and selectivity of nemtabrutinib have been characterized through biochemical and cellular assays.

| Parameter | Value | Context / Assay |

|---|---|---|

| Molecular Weight | 478.93 g/mol | [4] [5] |

| BTK (Cell-free) | IC₅₀ = 0.85 nM | Primary target potency [5] |

| BRK (Cell-free) | IC₅₀ = 2.45 nM | [5] |

| LCK (Cell-free) | IC₅₀ = 3.86 nM | [5] |

| In Vivo Half-life | >24 hours (monkey) | Supports once-daily dosing [5] |

| Oral Bioavailability | 72.4% (monkey) | [5] |

Key Experimental Findings:

- In Vitro: In primary CLL cells, nemtabrutinib potently inhibits B-cell receptor (BCR) signaling, suppressing the PI3K/AKT/mTOR and Ras/Raf/Erk pathways. It also induces apoptotic cleavage of PARP [5].

- In Vivo: Nemtabrutinib demonstrates potent anti-tumor activity in mouse xenograft models of diffuse large B-cell lymphoma (DLBCL) and crosses the blood-brain barrier [5].

- Synergistic Potential: Preclinical studies in a CLL mouse model showed that the combination of nemtabrutinib and venetoclax (a BCL2 inhibitor) significantly prolonged survival compared to ibrutinib and venetoclax, justifying further clinical investigation of this combination [7].

Clinical Development & Trial Data

Nemtabrutinib is being evaluated in multiple clinical trials for various hematologic malignancies. The pivotal BELLWAVE-001 study (NCT03162536) established the recommended Phase 2 dose (RP2D) as 65 mg taken orally once daily [2] [3] [8].

Key Efficacy Data from BELLWAVE-001: A cohort of 51 patients with heavily pre-treated CLL/SLL received the 65 mg dose [2] [3].

- Median Prior Therapies: 4 (range: 1-18)

- Prior BTK Inhibitor Exposure: 84%

- Prior BTKi and BCL2i (Double Exposed): 42%

- C481S BTK Mutation Prevalence: 63%

| Efficacy Measure | Result |

|---|---|

| Overall Response Rate (ORR) | 56% - 57.9% [2] [3] |

| Median Duration of Response (DOR) | 24 months [3] |

| Median Progression-Free Survival (PFS) | 26 months [3] |

Safety Profile (All Treated Patients, 65 mg): The safety analysis included 112-118 patients with various hematologic malignancies. The most common any-grade treatment-emergent adverse events (TEAEs) were fatigue, constipation, and dysgeusia (altered sense of taste) [2] [3].

| Safety Measure | Incidence |

|---|---|

| Any TEAE | 97% |

| Drug-Related TEAE | 66% |

| Grade ≥3 TEAEs | 68% |

| Discontinuation due to Drug-Related TEAE | 8% - 13% |

| Most Common Drug-Related TEAEs (≥10%) | Dysgeusia (15%), Nausea (11%), Fatigue (11%), Decreased Neutrophil Count (10%) [2] [3] |

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are methodologies for key experiments from the literature.

1. Cell Viability Assay (In Vitro) [5] [7]

- Cell Lines/Primary Cells: CLL patient cells or B-cell malignancy cell lines (e.g., TMD8, SUDHL-4, DOHH-2).

- Compound Preparation: Prepare nemtabrutinib stock solution in DMSO. Serially dilute in culture medium, ensuring final DMSO concentration is ≤0.4%.

- Dosing & Incubation: Plate cells in 384-well plates at optimized densities. Treat with nemtabrutinib across a concentration range (e.g., 3.16 nM to 31.6 µM). Incubate for 72 hours.

- Viability Readout: Measure intracellular ATP content using a bioluminescence assay (e.g., ATPlite 1Step). Normalize luminescence in treated wells to vehicle-treated controls.

- Data Analysis: Fit a four-parameter logistic model to the dose-response data to calculate IC₅₀ values.

2. In Vivo Efficacy Study (Mouse Xenograft) [5]

- Animal Model: Use immunodeficient mice engrafted with human B-cell lymphoma cells or a syngeneic model like B6 mice engrafted with TCL1 lymphocytes.

- Dosing Regimen: Administer nemtabrutinib via oral gavage. The referenced study used doses of 50 or 75 mg/kg [5]. The clinical equivalent is 65 mg daily.

- Tumor Monitoring: Measure tumor volumes regularly using calipers. For leukemia models, monitor peripheral blood disease burden via flow cytometry.

- Endpoint Analysis: Compare tumor growth inhibition and overall survival between treatment and control groups.

Future Directions

Research on nemtabrutinib is rapidly evolving. Key areas of focus include:

- Phase 3 Trials: Large-scale trials like BELLWAVE-008 are underway to confirm efficacy in previously untreated CLL/SLL without TP53 aberrations [4].

- Novel Biomarkers: Research is identifying new drug response biomarkers, with sensitivity to nemtabrutinib being significantly higher in BRAF-mutant cell lines and correlated with high FGFR3 expression, suggesting potential beyond traditional B-cell malignancies [6].

- Rational Combinations: Preclinical data strongly support the combination of nemtabrutinib with venetoclax, which is likely a major focus of future clinical development [7].

References

- 1. Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P682: nemtabrutinib (MK-1026), a non-covalent inhibitor ... [journals.lww.com]

- 3. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cllsociety.org]

- 4. Nemtabrutinib [en.wikipedia.org]

- 5. Nemtabrutinib (ARQ 531) | BTK inhibitor | Mechanism [selleckchem.com]

- 6. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of combination nemtabrutinib and ... [pmc.ncbi.nlm.nih.gov]

- 8. A Study of Nemtabrutinib (MK-1026) in Participants With ... [ctv.veeva.com]

Nemtabrutinib reversible BTK inhibitor structure

Chemical Structure and Properties

Nemtabrutinib is a small molecule with a specific structure that enables its reversible, non-covalent binding to BTK.

| Property | Detail |

|---|---|

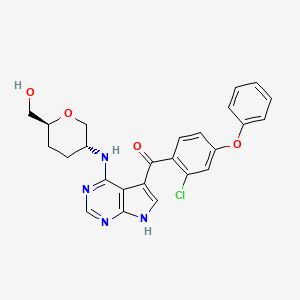

| Systematic (IUPAC) Name | (2-chloro-4-phenoxyphenyl)(4-(((3r,6s)-6-(hydroxymethyl)tetrahydro-2h-pyran-3-yl)amino)-7h-pyrrolo(2,3-d)pyrimidin-5-yl)methanone [1] |

| Chemical Formula | C₂₅H₂₃ClN₄O₄ [1] |

| Molecular Weight | 478.93 g/mol [1] |

| DrugBank Accession Number | DB18866 [1] |

| Modality | Small Molecule [1] |

Mechanism of Action and Binding

The therapeutic action of nemtabrutinib stems from its unique mode of binding and inhibition.

| Aspect | Description |

|---|---|

| Target | Tyrosine-protein kinase BTK (UniProt ID: Q06187) [1] |

| Binding Type | Reversible & Non-covalent [2] [3] |

| Key Differentiator | Does not require binding to cysteine residue C481; effective against C481-mutant BTK (e.g., C481S) [3] [4] [5] |

| Primary Effect | Inhibits BTK autophosphorylation and downstream B-cell receptor (BCR) signaling, leading to death of malignant B-cells [2] [5] |

The following diagram illustrates the key signaling pathway targeted by nemtabrutinib and the site of its inhibitory action.

Diagram 1: Nemtabrutinib inhibits B-cell receptor signaling by reversibly binding both wild-type and C481-mutant BTK, blocking downstream survival signals.

Biochemical and Cellular Profiling Data

Comprehensive profiling reveals the selectivity and off-target interactions of nemtabrutinib, which inform its efficacy and potential side effects.

Table 1: Key Kinase Targets and Cellular Sensitivities

Data derived from biochemical kinase assays and cancer cell line viability profiling [3].

| Kinase / Marker | Inhibition / Correlation (at 1 µM) | Notes / Experimental Method |

|---|---|---|

| BTK (Wild-type & C481S) | IC₅₀ in low nM range | Primary target; reversible inhibition [3] [4]. |

| MEK1 | Direct inhibition confirmed | Molecular docking suggests binding in ATP-pocket; SPR & ELISA assays [3]. |

| FGFR3 | Sensitivity correlated with high gene expression | Identified via gene expression analysis of sensitive cell lines [3]. |

| BRAF-mutant cell lines | ~3x higher sensitivity vs. wild-type | Cell viability assays; profile similarity to MEK/ERK/RAF inhibitors [3]. |

Key Experimental Protocols

For reproducibility, here are the core methodologies used to generate the data above.

Biochemical Kinase Inhibition Assay (MSA)

- Purpose: To measure the direct inhibition of kinase enzymatic activity by nemtabrutinib [3].

- Procedure: Kinase activity is assessed using a mobility shift assay (MSA). The reaction includes the kinase, its substrate, ATP (at concentration KM,bin), and the inhibitor (nemtabrutinib). The conversion of substrate to product is quantified. Percentage inhibition is calculated at a fixed concentration of nemtabrutinib (e.g., 1 µM). IC₅₀ values are determined using a 10-point dilution series of the compound [3].

Cancer Cell Line Viability Assay (Oncolines Panel)

- Purpose: To profile the anti-proliferative effect of nemtabrutinib across a large panel of human cancer cell lines and identify predictive biomarkers [3].

- Procedure:

- Cell Seeding: 160 cancer cell lines are seeded in 384-well plates at optimized densities [3].

- Dosing: After 24 hours, cells are treated with nemtabrutinib in a 9-point dilution series. Vehicle-treated controls define 100% viability [3].

- Incubation & Readout: After 72 hours, cell viability is measured using a luminescent ATP-based assay (e.g., ATPlite 1Step). Intracellular ATP concentration correlates with cell number [3].

- Data Analysis: IC₅₀ values are calculated by fitting a 4-parameter logistic model to the dose-response data. Sensitivity profiles are compared to other kinase inhibitors, and correlated with genomic data (e.g., mutation status, gene expression) to identify biomarkers [3].

Surface Plasmon Resonance (SPR) Binding Analysis

- Purpose: To confirm direct binding and determine binding kinetics between nemtabrutinib and a target kinase (e.g., MEK1) [3].

- Procedure: Biotinylated, inactive kinase is immobilized on a sensor chip. Nemtabrutinib is flowed over the chip at different concentrations. The Biacore instrument measures the change in the refractive index (Response Units, RU) at the chip surface as the compound binds and dissociates. The resulting sensorgrams are analyzed to determine association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated [3].

Clinical Relevance and Development Status

Nemtabrutinib is being developed to address the unmet need for patients with B-cell malignancies who have developed resistance to prior therapies.

| Aspect | Summary |

|---|---|

| Key Indication | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma (NHL) [4] [1] |

| Recommended Phase II Dose (RP2D) | 65 mg administered orally once daily [4] |

| Reported Efficacy (Phase I) | Overall Response Rate (ORR) of 75% in CLL patients at the 65 mg dose [4] |

| Development Status | Undergoing investigation in Phase III clinical trials for previously untreated CLL/SLL [1] [5] |

The experimental data and clinical profile show that nemtabrutinib is a potent, reversible BTK inhibitor with a distinct mechanism to overcome resistance. Its additional activity against kinases in the MAPK pathway suggests a broader potential application.

References

- 1. Nemtabrutinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next-generation Bruton tyrosine kinase inhibitors and ... [link.springer.com]

Nemtabrutinib first-in-human study phase 1

Study Overview and Key Findings

| Aspect | Details |

|---|---|

| Clinical Trial Identifier | NCT03162536 [1] |

| Study Design | Open-label, single-arm, Phase I dose-escalation [2] |

| Dosing Regimen | Nemtabrutinib once daily in 28-day cycles [2] |

| Dose Escalation | 5 mg to 75 mg (using a 3 + 3 design) [2] |

| Patient Population | 47 treated patients with R/R CLL, B-cell Non-Hodgkin Lymphoma, or Waldenström macroglobulinemia [2] |

| Recommended Phase 2 Dose (RP2D) | 65 mg daily [2] |

| Primary Endpoints | Safety, tolerability, and determination of RP2D [2] |

| Key Efficacy Result (CLL at 65 mg) | Overall Response Rate (ORR): 75% [2] |

Safety Profile from Phase 1 Study

The table below summarizes the treatment-emergent adverse events (TEAEs) observed in the study [2].

| Adverse Event | Grade ≥3 Incidence |

|---|---|

| Neutropenia | 23.4% (11 patients) |

| Febrile Neutropenia | 14.9% (7 patients) |

| Pneumonia | 14.9% (7 patients) |

| Any Grade ≥3 TEAE | 89% (37 of 47 treated patients) |

Molecular Profile and Mechanism of Action

A key objective of early-stage development is to understand how a drug works. Subsequent profiling studies have provided deeper insights into nemtabrutinib's molecular mechanism, which helps explain its efficacy and informs its potential applications.

Reversible BTK Inhibition: Unlike first-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) that bind irreversibly to a specific cysteine residue (C481) on BTK, nemtabrutinib is a reversible, non-covalent, ATP-competitive inhibitor. This allows it to inhibit both the wild-type BTK and the C481S-mutant form, a common mutation that causes resistance to covalent BTK inhibitors [1].

Multi-Kinase Activity: Biochemical profiling reveals that nemtabrutinib inhibits a broader spectrum of kinases beyond BTK [3]. Its sensitivity profile in cancer cell lines is similar to inhibitors of the MAPK pathway (such as MEK and RAF inhibitors) [3]. It has been shown to directly inhibit MEK1 and other kinases, suggesting a potential application in MAPK-driven cancers [3] [4].

The following diagram illustrates the key signaling pathways inhibited by nemtabrutinib and its unique ability to overcome a common resistance mechanism.

This diagram summarizes the dual mechanism of action of nemtabrutinib, highlighting its ability to target both wild-type and C481S-mutant BTK, as well as its additional activity on the MAPK pathway [1] [3].

Future Research Directions

The promising Phase 1 results have spurred an extensive clinical development program. Key active areas of investigation include:

BELLWAVE-011: A pivotal Phase 3 trial directly comparing nemtabrutinib against established covalent BTK inhibitors (ibrutinib and acalabrutinib) in the first-line treatment of CLL/SLL [1]. The outcome of this head-to-head study will be crucial for defining nemtabrutinib's role in the treatment landscape.

Rational Drug Combinations: Preclinical studies provide a strong rationale for combining nemtabrutinib with the BCL-2 inhibitor venetoclax. In vivo models of CLL showed that the combination of nemtabrutinib and venetoclax led to significantly prolonged survival compared to the combination of ibrutinib and venetoclax, suggesting a potentially superior synergistic effect [5].

The first-in-human study successfully established nemtabrutinib as a promising therapy for resistant B-cell cancers. Its unique reversible mechanism, broader kinase profile, and robust early-phase data warrant the ongoing large-scale trials that will determine its ultimate clinical utility.

References

- 1. Nemtabrutinib | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 2. - First - in of the Reversible BTK Inhibitor Human ... Study Nemtabrutinib [pubmed.ncbi.nlm.nih.gov]

- 3. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]

- 5. Preclinical evaluation of combination nemtabrutinib and ... [pmc.ncbi.nlm.nih.gov]

Nemtabrutinib BTK C481S mutant inhibition

Biochemical & Cellular Profiling Data

The table below summarizes key quantitative data on nemtabrutinib's inhibition profile from biochemical and cellular studies.

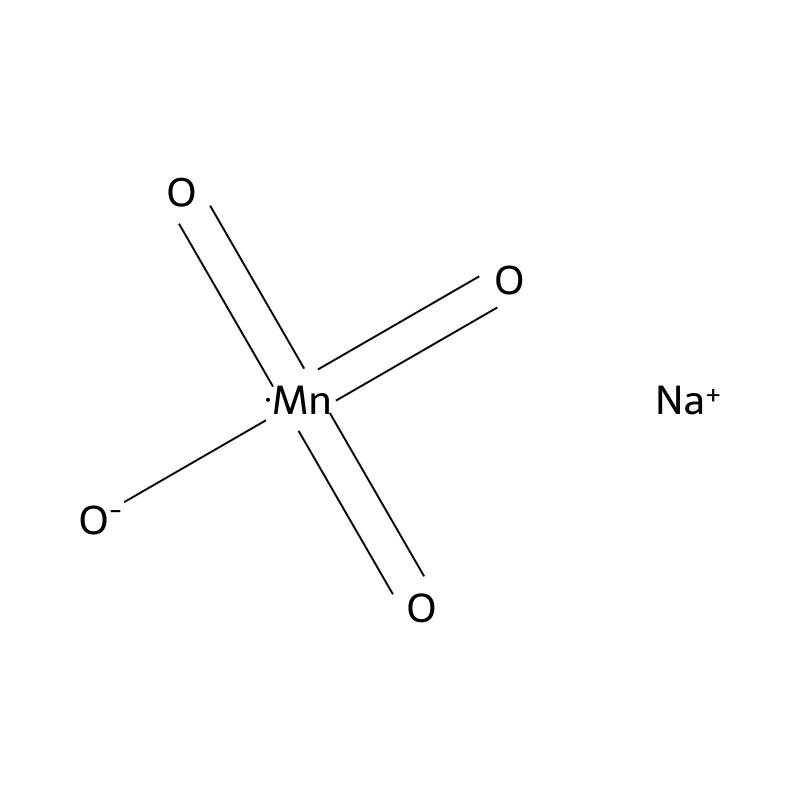

| Parameter / Assay Type | Target / Kinase | Result / Inhibition | Context / Notes | Source |

|---|---|---|---|---|

| Biochemical IC₅₀ | BTK (wild-type) | Potent inhibition reported | Reversible inhibitor; also inhibits C481S mutant BTK | [1] [2] |

| Biochemical IC₅₀ | BTK (C481S mutant) | Potent inhibition reported | Overcomes resistance to covalent BTKis | [1] [2] |

| Biochemical Profiling (1 µM) | MEK1 | Significant inhibition | Preferentially binds ATP-binding pocket; potential application in MAPK-driven cancers | [1] |

| Cellular Viability | BRAF-mutant cell lines | ~3x higher sensitivity | vs. BRAF wild-type lines; sensitivity profile similar to MEK, ERK, pan-RAF inhibitors | [1] |

| Biomarker Correlation | FGFR3 expression | Sensitivity correlated | High FGFR3 gene expression linked to nemtabrutinib sensitivity | [1] |

| Biomarker Correlation | Phospho-MEK1 levels | Sensitivity correlated | High pMEK1 levels linked to nemtabrutinib sensitivity | [1] |

Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the core methodologies used in the profiling of nemtabrutinib.

Cell Viability/Proliferation Assays

- Purpose: To determine the anti-proliferative effects of nemtabrutinib across a panel of cancer cell lines [1].

- Methodology: Cells are seeded in 384-well plates and treated with nemtabrutinib in 9-point dilution series after 24 hours. Following a 72-hour incubation, cell viability is measured using a bioluminescence assay (e.g., ATPlite 1Step) that quantifies intracellular ATP as a proxy for cell number. Dose-response curves are fitted to calculate IC₅₀ values [1].

Biochemical Kinase Profiling

- Purpose: To identify the direct kinase targets of nemtabrutinib and quantify inhibition potency [1].

- Methodology: Inhibitor profiling against large panels of wild-type kinases (e.g., 254 kinases) is performed using mobility shift assays (MSA) or enzyme-linked immunosorbent assays (ELISA). Percentage inhibition is measured at a fixed concentration (e.g., 1 µmol/L) at the KM, ATP for each kinase. For confirmed hits, duplicate 10-point dilution series are used to determine full IC₅₀ values [1].

Mechanism of Action / Binding Studies

- Purpose: To confirm direct binding and understand the interaction between nemtabrutinib and specific kinases like MEK1 [1].

- Methodology: Surface Plasmon Resonance (SPR) using a system like Biacore can be employed. Biotinylated, inactive MEK1 is immobilized on a sensor chip, and the binding of nemtabrutinib is measured in real-time to determine binding kinetics [1].

- Molecular Docking: Computational docking studies model how nemtabrutinib fits into the ATP-binding pocket of the target kinase, providing a structural basis for its activity [1].

BCR Signaling Pathway and Nemtabrutinib Action

The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, highlighting the key nodes targeted by BTK inhibitors.

This diagram shows the BCR signaling cascade and how resistance mutations like C481S block covalent BTK inhibitors, which nemtabrutinib overcomes through its reversible binding mechanism.

Clinical Evidence Summary

The promising preclinical profile of nemtabrutinib is supported by clinical data from the phase 1/2 BELLWAVE-001 trial (NCT03162536) in heavily pre-treated patients [3] [4].

| Patient Population | Prior Therapies (Median) | Prior BTKi Exposure | BTK C481S Mutation | Overall Response Rate (ORR) |

|---|---|---|---|---|

| R/R CLL/SLL | 4 | 95% | 63% | 56% |

| R/R CLL/SLL (65 mg RP2D) | 4 | 84% | 63% | 57.9% (per iwCLL) |

- Recommended Phase 2 Dose (RP2D): 65 mg taken orally once daily [5] [3].

- Safety Profile: The most common treatment-related adverse events included dysgeusia (altered sense of taste, 21%), decreased neutrophil count (20%), fatigue (13%), and nausea (12%). Grade 3 or 4 treatment-related AEs occurred in 40% of patients, most commonly decreased neutrophil count (17%). Treatment-related discontinuations occurred in 13% of patients [3] [4].

Future Research Directions

Research on nemtabrutinib continues to evolve, exploring its full potential:

- Combination Therapy: Preclinical data suggests synergy between nemtabrutinib and the BCL-2 inhibitor venetoclax. In a CLL mouse model, the combination of nemtabrutinib and venetoclax showed significantly prolonged survival compared to the combination of ibrutinib and venetoclax [6].

- Broader Kinase Inhibition: Its activity against kinases in the MAPK pathway (e.g., MEK) suggests potential therapeutic applications beyond B-cell malignancies, possibly in MAPK-driven cancers [1].

References

- 1. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P682: nemtabrutinib (MK-1026), a non-covalent inhibitor ... [journals.lww.com]

- 3. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]

- 4. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cllsociety.org]

- 5. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of combination nemtabrutinib and ... [jhoonline.biomedcentral.com]

Nemtabrutinib pharmacokinetics and pharmacodynamics

Nemtabrutinib at a Glance

The table below summarizes the core characteristics of Nemtabrutinib based on current research and clinical data.

| Parameter | Details |

|---|---|

| Originator/Developer | Originated by ArQule; developed by Merck & Co. [1] |

| Drug Class | Antineoplastic; Small molecule [1] |

| Mechanism of Action | Reversible, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [2] [3] |

| Primary Molecular Targets | BTK (wild-type & C481-mutant), other TEC family kinases, Src kinases, Trk kinases, MEK1 [2] [4] |

| Binding Site | ATP-binding site of BTK (independent of Cys481) [3] |

| BTK IC₅₀ | 0.85 nM [3] |

| Half-life | 20 - 30 hours [3] |

| Metabolism | Primarily via CYP3A4 [2] [3] |

| Excretion | Predominantly fecal [3] |

| Highest Development Phase | Phase III for Chronic Lymphocytic Leukemia (CLL) [1] |

Pharmacokinetics (PK) and Pharmacodynamics (PD)

This section details the absorption, distribution, metabolism, and excretion (ADME) of Nemtabrutinib, along with its dynamic effects on the body.

- Absorption and Distribution: Nemtabrutinib is orally bioavailable and administered as a tablet [2] [5]. It exhibits high plasma protein binding, primarily to serum albumin, which influences its distribution and bioavailability [2].

- Metabolism and Elimination: The drug is predominantly metabolized in the liver by the CYP3A4 enzyme [2] [3]. Elimination occurs mainly via hepatic metabolism and biliary excretion, with a majority of the drug and its metabolites excreted in the feces [3].

- Key Pharmacodynamic Properties: As a reversible BTK inhibitor, Nemtabrutinib's binding does not depend on the Cys481 residue. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form, a common resistance mechanism to earlier covalent BTK inhibitors like Ibrutinib [2] [3]. Beyond BTK, it demonstrates a broader kinase inhibition profile, targeting other kinases such as those in the Src family [3]. Recent research also indicates that it inhibits MEK1 and downregulates MAPK signaling, suggesting potential applications in MAPK-driven cancers [4].

Comparative Analysis with Other BTK Inhibitors

The following table places Nemtabrutinib in context with other agents in its class, highlighting its distinctive profile.

| Parameter | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Nemtabrutinib (3rd Gen) |

|---|---|---|---|

| Mode of Binding | Covalent, Irreversible [3] | Covalent, Irreversible [3] | Non-covalent, Reversible [3] |

| BTK Binding Site | Cys-481 [3] | Cys-481 [3] | ATP-binding site [3] |

| Selectivity for BTK | Moderate [3] | High [3] | Moderate (designed multi-kinase activity) [3] |

| BTK IC₅₀ | 0.5 nM [3] | 3.0–5.1 nM [3] | 0.85 nM [3] |

| Activity vs. C481-mutant BTK | No [3] | No [3] | Yes [2] [3] |

| Half-life | 4–13 hours [3] | 1–2 hours [3] | 20–30 hours [3] |

| Metabolism | Predominantly CYP3A [3] | Predominantly CYP3A [3] | Predominantly CYP3A [3] |

Clinical Evidence and Experimental Protocols

Initial clinical data and the design of key trials provide insight into Nemtabrutinib's efficacy and safety profile.

- Phase 1 Trial (NCT03162536) Design: This first-in-human study comprised a dose escalation phase (Phase 1) using a 3+3 design to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), followed by a dose expansion phase (Phase 2) with several cohorts for specific hematologic malignancies [5]. The trial enrolled patients with relapsed/refractory B-cell malignancies who had received at least two prior systemic therapies [5].

- Key Efficacy Findings: In the Phase 1 trial, Nemtabrutinib demonstrated an objective response rate of 75% in patients with relapsed/refractory CLL/SLL, with most patients remaining progression-free for at least 16 months [2]. The optimal biological dose was identified as 65 mg once daily [2].

- Common Adverse Events: The safety profile appears manageable. Commonly reported side effects include dysgeusia (taste disturbance), hypertension, peripheral edema, fatigue, constipation, decreased neutrophil count, and diarrhea [2].

- Critical Drug Interactions: Concomitant use of strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) or inducers (e.g., rifampin) should be avoided due to the risk of altered Nemtabrutinib exposure and potential toxicity or reduced efficacy [2] [5].

Experimental Methodology for Profiling Studies

For researchers looking to understand the techniques used to characterize Nemtabrutinib's broader kinase activity, the methodology from a key profiling study is outlined below.

- Cell Viability Assays: Profiling was performed on a panel of 160 human cancer cell lines. Cells were seeded in 384-well plates and treated with Nemtabrutinib in 9-point dilution series. After a 72-hour incubation, cell viability was assessed by measuring intracellular ATP content using a bioluminescence assay (e.g., ATPlite 1Step). IC₅₀ values were calculated by fitting a four-parameter logistic model to the dose-response data [4].

- Biochemical Kinase Assays: To identify direct molecular targets, Nemtabrutinib was profiled against a panel of 254 wild-type kinases in mobility shift assays (MSA) at a concentration of 1 µmol/L and an ATP concentration at the KM,bin. For hits of interest, full IC₅₀ values were determined using 10-point dilution series. Inhibition of MEK1/2 was further confirmed using enzyme-linked immunosorbent assays (ELISA) [4].

- Data Integration and Biomarker Identification: Drug sensitivity profiles from viability assays were compared to those of 135 other kinase inhibitors. Sensitivity was then correlated with cell line omics data (e.g., gene mutation status, gene expression) to identify predictive biomarkers, such as BRAF mutations and high FGFR3 expression [4].

Signaling Pathways and Logical Workflows

The following diagrams illustrate the key signaling pathways involved and the experimental workflow for drug profiling.

Diagram 1: Nemtabrutinib's mechanism inhibits both wild-type and mutant BTK, plus other kinases affecting MAPK signaling.

Diagram 2: Experimental workflow for profiling Nemtabrutinib using cell viability and biochemical kinase assays.

Research Implications and Future Directions

The unique profile of Nemtabrutinib opens several promising research avenues. Its activity against C481-mutant BTK makes it a strong candidate for overcoming resistance to covalent BTK inhibitors, particularly in CLL and other B-cell malignancies [3]. The emerging evidence of its inhibition of the MAPK pathway suggests its potential therapeutic application could be expanded beyond hematologic cancers to include solid tumors driven by MAPK signaling, such as those with BRAF mutations [4]. Furthermore, its non-covalent, reversible mechanism offers a distinct pharmacokinetic profile with a long half-life, supporting once-daily dosing and sustained target coverage [3].

References

- 1. - Merck - AdisInsight Nemtabrutinib [adisinsight.springer.com]

- 2. Cracking the Code: Nemtabrutinib's Success Story in ... [isci.info]

- 3. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies [pmc.ncbi.nlm.nih.gov]

- 4. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]

- 5. A Study of Nemtabrutinib (MK-1026) in Participants With ... [ctv.veeva.com]

How does Nemtabrutinib work in B-cell malignancies

Molecular Mechanism of Action

Nemtabrutinib's core mechanism involves high-affinity, reversible, non-covalent binding to the ATP-binding site of BTK [1] [2]. This is a key differentiator from first- and second-generation covalent BTK inhibitors like ibrutinib and acalabrutinib, which form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site [1].

This unique binding mode allows nemtabrutinib to effectively inhibit both wild-type BTK and the C481S mutant BTK [3]. The C481S mutation is a common resistance mechanism that prevents covalent binding of earlier inhibitors, but it does not affect nemtabrutinib's ability to bind [1] [3]. Beyond its primary target, nemtabrutinib was also designed to have a broader kinase inhibition profile, targeting Src family kinases and components of the ERK signaling pathway [1] [4]. Biochemical profiling confirms that nemtabrutinib inhibits several growth factor receptor tyrosine kinases and downregulates MAPK signaling via MEK [5].

The diagram below illustrates how nemtabrutinib disrupts BTK signaling and its broader kinase effects.

Figure 1: Nemtabrutinib inhibits wild-type and C481S-mutant BTK, and other kinases like MEK to block BCR and MAPK signaling [5] [1] [3].

Key Differentiators from Other BTK Inhibitors

The table below compares nemtabrutinib with other BTK inhibitors, highlighting its distinctive properties.

| Feature | Nemtabrutinib | Ibrutinib (1st Gen) | Acalabrutinib/Zanubrutinib (2nd Gen) | Pirtobrutinib (3rd Gen) |

|---|---|---|---|---|

| Binding Mode | Reversible, Non-covalent [1] | Covalent, Irreversible [1] | Covalent, Irreversible [1] | Reversible, Non-covalent [1] |

| BTK Binding Site | ATP-binding site [1] | Cys-481 [1] | Cys-481 [1] | ATP-binding site [1] |

| Key Differentiator | Inhibits C481S mutant BTK & multi-kinase profile (e.g., Src, MEK) [5] [1] | First-in-class; broad kinome activity [6] [1] | High selectivity to improve tolerability [1] | High selectivity for BTK (wild-type & C481S) [1] |

| Primary Development Rationale | Overcome resistance & broader pathway inhibition [1] | Proof-of-concept for BTK inhibition [6] | Reduce ibrutinib's off-target toxicities [1] | Overcome C481S resistance with high selectivity [1] |

Cellular and Biochemical Profiling Data

Biochemical and cellular studies provide quantitative evidence for nemtabrutinib's mechanism of action and its polypharmacology.

Table 2: Biochemical Kinase Inhibition Profile of Nemtabrutinib [5] [1]

| Kinase Target | Reported IC₅₀ (nM) | Functional Implication |

|---|---|---|

| BTK (Wild-type) | 0.85 - 1.6 nM [1] | Primary target; potently inhibits BCR signaling. |

| BTK (C481S Mutant) | Active inhibitor [3] | Overcomes primary resistance to covalent BTKis. |

| TEC | 5.8 nM [1] | Off-target related to B-cell signaling. |

| MEK1 | Binds ATP-pocket [5] | Contributes to inhibition of MAPK signaling pathway. |

| BMX | 6 nM [1] | Off-target within the same kinase family. |

Table 3: Cellular Activity in Experimental Models [4]

| Experimental Model | Key Finding | Implication |

|---|---|---|

| MCL Cell Lines | IC₅₀ values of 0.7 - 10.1 µM in viability assays. | Direct anti-proliferative effect. |

| MCL Patient-Derived Organoids (PDOs) | Superior efficacy compared to ibrutinib (p < 0.01). | Activity in a more physiologically relevant, 3D tumor microenvironment model. |

| Ibrutinib-Resistant PDX Model | Significant reduction in tumor burden and organ involvement. | In vivo efficacy in a model of acquired resistance. |

| Transcriptome Analysis (RNA-seq) | Significant decrease in TNFα/NF-κB, inflammatory response, and IFNγ signaling. | Modulation of key pro-survival and inflammatory pathways at the molecular level. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

1. Cell Viability Assay (Oncolines Panel) [5]

- Cell Lines: A large panel of human cancer cell lines.

- Procedure:

- Seed cells in 384-well plates at optimized densities.

- After 24 hours, add compounds in 9-point √10-fold dilution series (final DMSO concentration 0.4%).

- Incubate for 72 hours.

- Measure viability by adding ATPlite 1Step reagent to quantify intracellular ATP via luminescence.

- Data Analysis: Normalize luminescence to vehicle-treated controls. Calculate IC₅₀ by fitting a 4-parameter logistic model to the dose-response curve.

2. Biochemical Kinase Profiling [5]

- Assay Type: Mobility Shift Assay (MSA) performed by Carna Biosciences.

- Kinase Panel: 254 wild-type kinases.

- Conditions: Inhibition measured at 1 µmol/L compound concentration and an ATP concentration at KM,bin.

- IC₅₀ Determination: For hits, IC₅₀ values were determined using duplicate 10-point dilution series in MSA. MEK1/2 inhibition was also confirmed via ELISA.

3. Analysis of Apoptosis and Signaling [4]

- Apoptosis Assay: Treat cells for 72 hours, then stain with Annexin V/PI and analyze by flow cytometry.

- Western Blotting: Treat cells, then lyse and analyze proteins. Used to confirm inhibition of BTK phosphorylation (Tyr223, Tyr551) and downstream targets like ERK and Src family kinases.

- RNA Sequencing: Treat cells, perform bulk RNA-seq, and conduct differential expression analysis and Gene Set Enrichment Analysis (GSEA) to identify affected pathways.

Clinical Translation and Status

The mechanistic profile of nemtabrutinib translates into meaningful clinical activity.

- Phase I Clinical Data: In a first-in-human study of patients with relapsed/refractory CLL and B-NHL, nemtabrutinib demonstrated a manageable safety profile and promising efficacy [7]. The recommended Phase II dose (RP2D) was established at 65 mg once daily [7]. In CLL patients treated at the 65 mg dose, an overall response rate (ORR) of 75% was observed [7].

- Current Status: Nemtabrutinib remains an investigational drug and is not yet approved for commercial use [2]. As of 2025, it is being evaluated in Phase III clinical trials for chronic lymphocytic leukemia and other blood cancers [2].

References

- 1. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia Nemtabrutinib [en.wikipedia.org]

- 3. nemtabrutinib [mycancergenome.org]

- 4. The Reversible BTK Inhibitor Nemtabrutinib Demonstrates ... [sciencedirect.com]

- 5. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BTK inhibitors in the treatment of hematological malignancies and... [jhoonline.biomedcentral.com]

- 7. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in... [pubmed.ncbi.nlm.nih.gov]

Nemtabrutinib binding ATP-binding pocket MEK1

Experimental Evidence & Protocols

Table 2: Key Experimental Methodologies

| Method Category | Specific Technique | Application in the Study |

|---|---|---|

| Cellular Profiling | Cancer Cell Line Viability Assays (ATPlite) | Profiled nemtabrutinib against 160 cancer cell lines to generate sensitivity data (IC₅₀ values) [1] [2]. |

| Comparative Profile Matching | Compared nemtabrutinib's sensitivity profile across the cell line panel to 135 other kinase inhibitors [1] [2]. | |

| Bioinformatics Analysis | Correlated drug sensitivity with genomic data (mutations, gene expression, dependency scores) from COSMIC and DepMap [1] [2]. | |

| Biochemical Profiling | Biochemical Kinase Assays (MSA) | Profiled nemtabrutinib against 254 wild-type kinases at 1 µM to identify off-targets [1] [2]. |

| Dose-Response (IC₅₀) Determination | Used 10-point dilution series in mobility shift assays (MSA) or ELISA (for MEK1/2) to calculate half-maximal inhibitory concentrations [1] [2]. | |

| Surface Plasmon Resonance (SPR) | Measured direct binding kinetics of nemtabrutinib to biotinylated, inactive MEK1 and activated B-RAF [1] [2]. | |

| In Silico Analysis | Molecular Docking | Simulated the binding pose of nemtabrutinib within the ATP-binding pocket of MEK1 [1] [3]. |

Mechanism & Signaling Pathway

The study proposes that nemtabrutinib, by inhibiting MEK1, disrupts the canonical MAPK signaling cascade, which is frequently hyperactive in cancers. The following diagram illustrates this mechanism and the experimental workflow used to discover it.

This diagram shows the MAPK pathway that nemtabrutinib disrupts (top) and the multi-step experimental approach (bottom) that identified its mechanism.

Interpretation & Significance

- A Shift in Understanding: Nemtabrutinib was developed as a reversible BTK inhibitor to overcome resistance in B-cell malignancies. This study reveals its potent, off-target effect on the MAPK pathway, suggesting a broader therapeutic potential [1] [2].

- Therapeutic Implications: The strong correlation with BRAF-mutant cell sensitivity positions BRAF mutation as a key predictive biomarker for the potential application of nemtabrutinib in solid tumors, such as melanoma and colorectal cancer [1] [3].

- Differentiation from Other BTK Inhibitors: This MEK1 cross-reactivity appears to be a differentiating feature of nemtabrutinib compared to earlier covalent BTK inhibitors like ibrutinib, which has a different off-target profile [1].

References

Nemtabrutinib in vitro cell viability assays

Cellular Response to Nemtabrutinib

| Cell Model / System | Key Findings on Sensitivity & Efficacy | Reported IC₅₀ / Effect | Inferred Primary Mechanism |

|---|---|---|---|

| Broad Cancer Cell Line Panel (160 lines) [1] | Sensitivity 3x higher in BRAF-mutant vs. wild-type lines. Correlation with high FGFR3 expression and pMEK1 levels. | Varies by cell line | Inhibition of MAPK pathway (MEK, ERK, RAF) [1] |

| Mantle Cell Lymphoma (MCL) Cell Lines [2] | Demonstrated growth inhibitory activity. | 0.7 - 10.1 μM | Inhibition of BTK, Src, Syk, and ERK signaling [2] |

| MCL Patient-Derived Organoids (PDOs) [2] | Superior anti-MCL efficacy compared to Ibrutinib. | p < 0.01 (vs. Ibrutinib) | Broader kinase inhibition profile [2] |

| Primary CLL Cells (with C481S BTK mutation) [3] | Decreased cell viability where Ibrutinib was ineffective. | Not specified | Inhibition of mutant BTK and other kinases [3] |

| Combination with Venetoclax (in primary CLL cells) [3] | Not antagonistic; combination showed enhanced efficacy in mouse models. | Prolonged survival (p = 0.0415 vs. Ibrutinib+Venetoclax) | Dual inhibition of BCR signaling (BTK) and apoptosis (BCL2) [3] |

Detailed Experimental Protocols

The core methodology for cell viability assays, as used in the foundational profiling study [1], is outlined below.

- Cell Line Panel: 160 human cancer cell lines from various sources (e.g., ATCC, DSMZ). Cell lines were authenticated and used within ten passages for assay consistency [1].

- Cell Viability Assay:

- Readout: Intracellular ATP content measured using the ATPlite 1Step bioluminescence assay.

- Procedure: Cells were seeded in 384-well plates. After 24 hours, compounds were added in 9-point dilution series (final top concentration of 31.6 µM) and incubated for 72 hours. Luminescence was recorded and normalized to vehicle-treated controls.

- Data Analysis: IC₅₀ values were calculated by fitting a four-parameter logistic model to the normalized viability data [1].

- Biochemical Kinase Assays:

- Primary Profiling: Nemtabrutinib was profiled against 254 wild-type kinases at a concentration of 1 µmol/L in mobility shift assays.

- Secondary Confirmation: IC₅₀ values for specific kinases of interest (e.g., MEK1, MEK2) were determined using 10-point dilution series in mobility shift or ELISA assays [1].

Other studies employed similar, well-established methods:

- One study on MCL also used a 72-hour treatment and the CellTiter-Glo luminescent cell viability assay [2].

- Apoptosis was measured using Annexin V/PI staining and analyzed by flow cytometry [2].

- Signaling pathway inhibition was confirmed via western blotting for phosphorylation targets like BTK (Tyr223, Tyr551), ERK, and others [2] [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways that nemtabrutinib inhibits, based on the biochemical and cellular evidence. This explains its activity in both BTK-dependent and MAPK-driven cancers.

Nemtabrutinib inhibits BTK and the MAPK pathway, blocking survival signals and promoting apoptosis.

Key Takeaways for Researchers

- Beyond BTK: The anti-tumor activity of nemtabrutinib, particularly in solid cancers, may be significantly driven by its off-target inhibition of the MAPK pathway (MEK1, in particular) [1]. This suggests a potential application in MAPK-driven cancers beyond its primary development in B-cell malignancies.

- Reversible Binding: As a reversible inhibitor, nemtabrutinib retains efficacy against B-cell malignancies with the common BTK C481S mutation that confers resistance to covalent BTK inhibitors like ibrutinib [1] [3].

- Rational Combinations: Preclinical data supports the investigation of nemtabrutinib in combination with BCL-2 inhibitors like venetoclax, showing enhanced efficacy in CLL models without antagonism [3].

References

Clinical Evidence for the 65 mg Once Daily Dose

The 65 mg once daily dosing regimen is supported by data from multiple phase 2 clinical trials. The table below summarizes the key efficacy and safety findings across different patient populations.

| Trial Identifier & Malignancy | Patient Population & Prior Therapies (Median Lines) | Key Efficacy Findings (ORR, DOR, PFS) | Common any-Grade AEs (≥20%) | Common Grade ≥3 AEs |

|---|

| BELLWAVE-001 (CLL/SLL) [1] | R/R CLL/SLL; 4 prior lines [1] | ORR: 53% (Cohort A: 60%; Cohort B: 40%) Median DOR: Not Est. (Cohort A: 13.9 mo) Median PFS: Not Est. (Cohort A: 15.7 mo) [1] | Dysgeusia (36%), Hypertension (35%), Peripheral Edema (34%), Cough (32%), Fatigue (32%), Constipation (31%), Diarrhea (28%) [1] | Decreased Neutrophil Count (27%), Hypertension (14%), Decreased Platelet Count (14%), Pneumonia (14%) [1] | | BELLWAVE-003 (Follicular Lymphoma) [2] [3] | R/R Follicular Lymphoma; 4 prior lines [2] | ORR: 39%-41% Median DOR: 5.8 months Median PFS: 5.5 months [2] [3] | Decreased Neutrophil Count (25-28%), Decreased Platelet Count (19-22%), Anemia (19%) [2] [3] | Decreased Neutrophil Count (10%), Neutropenia (6-8%), Decreased Platelet Count (6-8%), Thrombocytopenia (8%) [2] [3] |

Abbreviations: AE, adverse event; CLL, chronic lymphocytic leukemia; DOR, duration of response; ORR, overall response rate; PFS, progression-free survival; R/R, relapsed/refractory; SLL, small lymphocytic lymphoma.

Experimental Protocol for 65 mg Nemtabrutinib Administration

This protocol outlines the key procedures for administering nemtabrutinib in a clinical trial setting, based on the methodologies of the BELLWAVE studies [1] [2].

1. Drug Information & Formulation

- Drug Name: Nemtabrutinib (also known as MK-1026 or ARQ-531)

- Recommended Phase 2 Dose (RP2D): 65 mg

- Dosage Form: Oral tablet

- Dosing Schedule: Once daily [1] [2]

2. Patient Eligibility Criteria (Key Inclusions)

- Diagnosis: Confirmed relapsed/refractory B-cell malignancy (e.g., CLL, SLL, Follicular Lymphoma).

- Prior Therapy: Must have received at least two prior lines of systemic therapy. Prior treatment with a covalent BTK inhibitor (e.g., ibrutinib) is common in study populations [1] [2].

- Performance Status: ECOG performance status of 0 to 2 [1].

- Laboratory Values: Adequate organ function as defined by the protocol.

3. Treatment Administration

- Dose: 65 mg taken orally once daily.

- Schedule: Continuous daily dosing in 28-day cycles until one of the following occurs:

- Administration: Can be taken with or without food. Patients should be instructed to take the dose at approximately the same time each day.

4. Safety and Efficacy Monitoring

- Baseline Assessments: Physical exam, tumor imaging (CT), laboratory tests (CBC, chemistry), and electrocardiogram (ECG).

- Ongoing Monitoring:

- During Treatment: Regular physical exams and laboratory tests (e.g., CBC with differential, platelet count) at the start of each cycle.

- Tumor Assessment: Tumor imaging should be performed regularly, typically every 2-3 cycles, using standardized criteria (e.g., Lugano classification for lymphoma, iwCLL criteria for CLL).

- AE Monitoring: All treatment-emergent adverse events should be recorded and graded according to NCI CTCAE guidelines [1] [2] [3].

5. Dose Modification Guidelines Dose interruptions, reductions, or discontinuations may be required based on the severity of adverse events.

- Dose-Limiting Toxicities: Key AEs to monitor include neutropenia, thrombocytopenia, hypertension, and infections.

- Management: For specific Grade ≥3 hematological or non-hematological toxicities, therapy should be interrupted until the AE resolves to Grade ≤1 or baseline. Re-initiation at the same or a reduced dose may be considered based on the investigator's judgment [2] [3].

Mechanism of Action & Overcoming Resistance

Nemtabrutinib is a potent, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK) [1] [4]. Its unique mechanism differentiates it from covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) and underlies its ability to overcome certain forms of drug resistance.

- Non-Covalent Binding: Unlike covalent inhibitors that permanently bind to the C481 cysteine residue in BTK, nemtabrutinib binds reversibly through hydrogen bonds and hydrophobic interactions. This binding does not require the C481 residue [4].

- Targeting Resistance: In many cases of resistance to covalent BTK inhibitors, tumor cells develop a mutation at the C481 site. Because nemtabrutinib's binding is independent of C481, it remains effective against BTK proteins with the C481S mutation and can inhibit both wild-type and mutated BTK [1] [4].

The following diagram illustrates this mechanism and its role in the B-cell receptor signaling pathway.

Conclusion for Research Application

The consolidated data confirms that nemtabrutinib 65 mg taken orally once daily is a clinically active regimen with a manageable safety profile in heavily pre-treated patients with B-cell malignancies. Its unique non-covalent mechanism provides a rational therapeutic strategy for overcoming C481S-mediated resistance to earlier-generation covalent BTK inhibitors.

For the most current information, refer directly to the official clinical trial records (NCT03162536 for BELLWAVE-001 and NCT04728893 for BELLWAVE-003).

References

- 1. Nemtabrutinib Generates Responses, Displays ... [onclive.com]

- 2. SOHO Insider Nemtabrutinib Shows Efficacy in R/R FL: EHA 2025 [sohoinsider.com]

- 3. Shows Promise in Relapsed/Refractory Follicular... Nemtabrutinib [targetedonc.com]

- 4. Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the ... - PMC [pmc.ncbi.nlm.nih.gov]

Nemtabrutinib BELLWAVE-001 clinical trial protocol

Trial Design & Objectives

The BELLWAVE-001 study (NCT03162536) is an open-label, single-arm, phase 1/2 dose-expansion study designed to evaluate nemtabrutinib in patients with B-cell malignancies [1] [2].

- Primary Endpoints: The primary endpoints for the CLL/SLL cohort were:

- Secondary Endpoints included Duration of Response (DOR) and a further assessment of safety [1].

- Key Eligibility Criteria: Patients with R/R CLL/SLL were enrolled into one of two cohorts [1]:

- Cohort A: Patients with ≥2 prior therapies, including a covalent BTK inhibitor, and with a C481 mutation.

- Cohort B: Patients with ≥2 prior therapies who were intolerant to a prior BTK inhibitor and without a C481 mutation.

- Treatment Protocol: The established RP2D was nemtabrutinib 65 mg taken orally once daily (QD). Treatment continued until unacceptable toxicity, disease progression, or other discontinuation criteria were met [1].

Patient Baseline Characteristics

The efficacy and safety analyses focused on specific subsets of the enrolled population. The baseline characteristics for the CLL/SLL patients at the RP2D highlight a heavily pre-treated group with high-risk features [1].

Table 1: Baseline Demographics and Disease Characteristics of CLL/SLL Patients (n=57)

| Characteristic | Value |

|---|---|

| Median Age (years) | 66 |

| Female, n (%) | 16 (28%) |

| ECOG PS ≤1, n (%) | 50 (88%) |

| Median Number of Prior Therapies (range) | 4 (1-18) |

| Prior BTK Inhibitor Therapy, n (%) | 54 (95%) |

| Prior BTKi and BCL2i Therapy, n (%) | 24 (42%) |

| C481S-Mutated BTK, n (%) | 36 (63%) |

| TP53 Mutation, n (%) | 18 (32%) |

| del(17p), n (%) | 19 (33%) |

| Unmutated IGHV, n (%) | 30 (53%) |

Efficacy Results

At the data cutoff (April 8, 2022), with a median follow-up of 4.8 months, nemtabrutinib showed compelling antitumor activity [1] [4].

- Overall Efficacy: The ORR was 56% (95% CI, 42-69), which included 2 complete responses (CR), 15 partial responses (PR), and 15 PR with lymphocytosis (PR-L) [1].

- Durability of Response: Among the 32 responders, the median DOR was 24.4 months (95% CI, 13.9-not evaluable). The median Progression-Free Survival (PFS) was 26.3 months (95% CI, 10.1-not evaluable) [1].

- Subgroup Analysis: Promising activity was observed across key high-risk subgroups, as summarized below [1].

Table 2: Efficacy Outcomes in Key Subgroups

| Subgroup | Objective Response Rate (ORR) |

|---|---|

| All CLL/SLL Patients | 56% |

| Prior BTKi only | 67% |

| Prior BTKi and BCL2i | 38% |

| With C481S BTK mutation | 56% |

| Without C481S BTK mutation | 57% |

| With del(17p) | 53% |

| With TP53 mutation | 50% |

| With unmutated IGHV | 57% |

Safety Profile

The safety analysis included all 112 patients with various B-cell malignancies treated with nemtabrutinib 65 mg QD. The overall safety profile was manageable [1] [4].

- Treatment-Related Adverse Events (AEs): Any-grade treatment-related AEs occurred in 73% of patients (82/112). The most common (≥15%) were dysgeusia (altered sense of taste, 21%) and decreased neutrophil count (20%) [1].

- Grade 3-4 AEs: Grade 3 or 4 treatment-related AEs occurred in 40% of patients. The most common (≥5%) was decreased neutrophil count (17%) [1].

- AEs of Special Interest: Common AEs (≥20%) of special interest included hypertension (30%) and arthralgia (20%). Atrial fibrillation was reported infrequently (4%) [1] [3].

- Discontinuations: Treatment discontinuation due to any treatment-related AE occurred in 13% of patients. Among the 57 CLL/SLL patients, 14% discontinued due to AEs [1] [4].

Mechanism of Action & Signaling Pathway

Nemtabrutinib is a non-covalent, reversible, competitive Bruton's tyrosine kinase (BTK) inhibitor [4] [5]. Its unique mechanism allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common resistance mechanism to covalent BTK inhibitors like ibrutinib and acalabrutinib [3].

The following diagram illustrates the key signaling pathway involved and nemtabrutinib's distinct mechanism of action.

This diagram shows that nemtabrutinib effectively blocks the B-cell receptor (BCR) signaling pathway by inhibiting BTK, a crucial kinase. Unlike covalent BTK inhibitors, which bind irreversibly to the C481 site, nemtabrutinib's non-covalent binding allows it to overcome the common C481S resistance mutation, restoring control over downstream signals that drive cancer cell proliferation and survival [4] [3] [5].

Future Directions and Conclusions

The promising data from BELLWAVE-001 has led to the initiation of later-phase trials.

- BELLWAVE-010 (NCT05947851): This is a phase 3 study evaluating nemtabrutinib in combination with venetoclax versus venetoclax plus rituximab (VR) in patients with R/R CLL/SLL. The study aims to establish the recommended dose for the combination and compare its efficacy and safety against the VR regimen [5].

References

- 1. P628: updated analysis of BELLWAVE - 001 : a phase 1/2 open-label... [pmc.ncbi.nlm.nih.gov]

- 2. HemaSphere [journals.lww.com]

- 3. Nemtabrutinib: Jennifer Woyach, MD ASH 2022 [oncologytube.com]

- 4. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cllsociety.org]

- 5. Phase 3 Study of Nemtabrutinib Plus Venetoclax Opens for ... [hematologyadvisor.com]

Nemtabrutinib and Venetoclax Combination Therapy in Chronic Lymphocytic Leukemia: Application Notes and Protocols

Introduction and Scientific Rationale

The treatment landscape for Chronic Lymphocytic Leukemia (CLL) has been revolutionized by targeted agents, particularly Bruton's Tyrosine Kinase (BTK) inhibitors and B-cell lymphoma 2 (BCL2) inhibitors. Despite these advances, therapeutic challenges remain, including incomplete responses, development of resistance, and treatment-limiting toxicities. The combination of nemtabrutinib, a novel reversible BTK inhibitor, with venetoclax, a potent BCL2 antagonist, represents a promising approach to overcome these limitations through synergistic mechanisms of action.

The scientific rationale for this combination hinges on the convergence of two critical pathogenic pathways in CLL. B-cell receptor (BCR) signaling is a key driver of CLL proliferation and survival, with BTK playing a central role in this pathway [1] [2]. Simultaneously, CLL cells exhibit dependence on BCL2 for apoptosis evasion [3]. Preclinical evidence demonstrates that BTK inhibition increases BCL-2 dependence, thereby priming CLL cells for venetoclax-induced apoptosis [3]. This mechanistic synergy provides the foundation for combining these targeted agents, potentially leading to deeper and more durable responses than either agent alone.

Nemtabrutinib possesses distinct pharmacological properties that may offer advantages over earlier-generation BTK inhibitors. As a reversible, non-covalent BTK inhibitor, nemtabrutinib maintains efficacy against both wild-type BTK and BTK with the C481S mutation—a common resistance mechanism to covalent BTK inhibitors like ibrutinib [3] [4]. This characteristic is particularly valuable for treating patients with relapsed/refractory CLL who have developed resistance to prior BTK inhibitor therapy.

Preclinical Evidence and Data Summary

Key Preclinical Findings

Comprehensive preclinical studies have provided compelling evidence supporting the nemtabrutinib-venetoclax combination. In vitro and in vivo investigations have demonstrated that these agents are not antagonistic and exhibit enhanced efficacy compared to single-agent therapies or the established ibrutinib-venetoclax combination [5] [3] [6].

Table 1: Summary of Key Preclinical Efficacy Findings

| Experimental Model | Treatment Conditions | Key Findings | Significance |

|---|---|---|---|

| Primary CLL cells (in vitro) | Venetoclax ± Ibrutinib or Nemtabrutinib | Nemtabrutinib + Venetoclax reduced viability by 10% vs Venetoclax alone | Enhanced cytotoxicity versus single agent [3] |

| Primary CLL cells with C481S BTK (in vitro) | Venetoclax ± Ibrutinib or Nemtabrutinib | Nemtabrutinib decreased cell viability; Ibrutinib ineffective | Efficacy in BTK-mutated, Ibrutinib-resistant cells [3] |

| Eμ-TCL1 adoptive transfer mouse model (in vivo) | Nemtabrutinib + Venetoclax vs Ibrutinib + Venetoclax | Median survival: 92 days vs 66 days (p=0.0415) | Superior survival benefit of nemtabrutinib combination [3] |

| BH3 profiling of nemtabrutinib-treated patient samples | Cytochrome c release in response to BIM, BAD, and Y4ek peptides | Demonstrated dependence on BCL2 and BCL-xL | Suggests venetoclax sensitivity and supports combination [3] |

Signaling Pathway Inhibition

Mechanistic studies have elucidated the molecular effects of this combination therapy. Nemtabrutinib effectively inhibits autophosphorylation of BTK at Y223, with nemtabrutinib demonstrating significantly greater inhibition of ERK phosphorylation compared to ibrutinib (p=0.0461) [3]. This enhanced suppression of downstream BCR signaling may contribute to the superior efficacy observed with nemtabrutinib-containing regimens. The addition of venetoclax did not interfere with BTK inhibition, confirming non-antagonism of the combination [3].

The following diagram illustrates the synergistic mechanism of action of nemtabrutinib and venetoclax in CLL cells:

Diagram 1: Mechanism of nemtabrutinib and venetoclax combination therapy. Nemtabrutinib inhibits BTK in the BCR signaling pathway, reducing survival signals. Venetoclax directly inhibits BCL-2, releasing the brake on apoptosis. Their combined action synergistically promotes CLL cell death.

Clinical Trial Landscape

Ongoing Phase 3 Trials

The promising preclinical data has prompted the initiation of large-scale Phase 3 clinical trials to evaluate the efficacy and safety of nemtabrutinib plus venetoclax in CLL patients.

Table 2: Overview of Ongoing Phase 3 Clinical Trials

| Trial Identifier | Population | Study Arms | Primary Endpoints | Status |

|---|

| BELLWAVE-010 [7] [4] | Relapsed/Refractory CLL/SLL (≥1 prior therapy) | 1. Nemtabrutinib + Venetoclax 2. Venetoclax + Rituximab | Progression-Free Survival (PFS), Safety | Recruiting (N=720) | | BELLWAVE-011 [8] | Treatment-naïve CLL/SLL | 1. Nemtabrutinib 2. Investigator's choice of Ibrutinib or Acalabrutinib | Objective Response Rate (ORR), PFS | Recruiting (N=1,200) |

The BELLWAVE-010 trial (NCT05947851) employs a two-part design: Part 1 involves dose-escalation to establish the recommended dose of nemtabrutinib plus venetoclax, while Part 2 is randomized comparing this combination against venetoclax plus rituximab [4]. Treatment is administered in 28-day cycles, with nemtabrutinib initiated in Cycle 1 and venetoclax added in Cycle 2 using a ramp-up dosing strategy (20-400 mg daily) [7] [4]. Key secondary endpoints include minimal residual disease (MRD) rate, overall survival, duration of response, and patient-reported outcomes.

The BELLWAVE-011 trial (NCT06136559) represents a direct head-to-head comparison against established BTK inhibitors (ibrutinib or acalabrutinib) in untreated CLL patients [8]. This ambitious trial aims to demonstrate not only non-inferior response rates but also superior progression-free survival for nemtabrutinib monotherapy.

Experimental Protocols

In Vitro Combination Studies

Protocol: Cell Viability Assay in Primary CLL Cells

- Primary Cells: Isolate primary CLL cells from patient peripheral blood samples using Ficoll density gradient centrifugation [3].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂.

- Treatment Conditions:

- Vehicle control (DMSO)

- Venetoclax alone (concentration range: 1-1000 nM)

- Nemtabrutinib alone (concentration range: 1-1000 nM)

- Combination of nemtabrutinib and venetoclax

- Ibrutinib + venetoclax as comparator combination

- Incubation Period: 48 hours

- Viability Assessment: Measure using CellTiter-Glo luminescent cell viability assay or Annexin V/propidium iodide staining followed by flow cytometry [3].

- Data Analysis: Calculate combination indices using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.

Protocol: BCR Signaling Analysis via Western Blotting

- Cell Stimulation: After 2-hour pre-treatment with inhibitors, stimulate cells with anti-IgM (10 μg/mL) for 5-15 minutes [3].

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Antibody Incubation:

- Primary antibodies: anti-pBTK(Y223), anti-BTK, anti-pERK, anti-ERK, anti-β-actin (loading control)

- Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

- Detection: Use enhanced chemiluminescence substrate and imaging system.

- Quantification: Normalize phospho-protein levels to total protein and loading control.

In Vivo Efficacy Studies

Protocol: Eμ-TCL1 Adoptive Transfer Mouse Model

- Study Design: The following workflow outlines the key procedures and experimental timeline:

Diagram 2: Experimental workflow for Eμ-TCL1 adoptive transfer model. This in vivo protocol evaluates the efficacy of nemtabrutinib and venetoclax combinations in a murine CLL model that recapitulates human disease characteristics.

- Treatment Groups (n=8-12 mice/group):

- Vehicle control

- Nemtabrutinib alone (dose based on prior pharmacokinetic studies)

- Venetoclax alone (dose based on prior pharmacokinetic studies)

- Nemtabrutinib + Venetoclax combination

- Ibrutinib + Venetoclax as active comparator

- Dosing Regimen:

- Nemtabrutinib: Administered daily via oral gavage

- Venetoclax: Administered daily via oral gavage

- Treatment duration: Continue until predetermined humane endpoints

- Monitoring: Track peripheral blood disease burden weekly via flow cytometry for CD19+CD5+ B cells [3].

- Endpoint Analyses:

- Overall survival (primary endpoint)

- Splenomegaly reduction

- Immunohistochemistry of lymphoid tissues

- MRD assessment in bone marrow

- BH3 profiling to assess mitochondrial priming

BH3 Profiling Protocol

Protocol: Dynamic BH3 Profiling to Assess Therapeutic Priming

- Cell Preparation: Isolate CLL cells from patient samples or treated mice.

- Peptide Exposure: Incubate cells with BIM, BAD, and Y4ek peptides (1-10 μM) for 60-90 minutes [3].

- Cytochrome c Release Assessment:

- Permeabilize cells with digitonin-containing buffer

- Fix with formaldehyde

- Stain with anti-cytochrome c antibody

- Analyze by flow cytometry

- Interpretation: Cytochrome c release indicates dependence on specific anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) and predicts venetoclax sensitivity.

Discussion and Future Directions

The compelling preclinical data for nemtabrutinib plus venetoclax provides a strong rationale for the ongoing Phase 3 clinical trials. The superior efficacy of this combination compared to ibrutinib plus venetoclax in murine models, particularly the significant survival benefit (92 vs. 66 days median survival, p=0.0415), suggests potential for improved outcomes in human CLL [3].

Several unique aspects of this combination therapy warrant emphasis. First, nemtabrutinib's reversible binding mechanism may help address the growing challenge of BTK inhibitor resistance, particularly the C481S mutation [3] [4]. Second, the sequential treatment approach used in clinical trials—initiating nemtabrutinib first followed by venetoclax—may maximize synergy by allowing BTK inhibition to increase BCL-2 dependence before introducing venetoclax [7] [4].

From a clinical development perspective, the BELLWAVE trials will provide critical insights into the optimal positioning of this combination in the CLL treatment landscape. BELLWAVE-010 focuses on the relapsed/refractory setting, where overcoming resistance is particularly important [7] [4]. BELLWAVE-011 tests nemtabrutinib monotherapy against established BTK inhibitors in frontline treatment [8]. Future studies may explore fixed-duration therapy with this combination, as the depth of response observed in preclinical models suggests potential for achieving undetectable MRD, which could allow for time-limited treatment approaches.

For translational researchers, several mechanistic questions remain to be explored. Further investigation is needed to understand the impact of specific genetic subtypes (e.g., TP53 mutations, IGHV status) on treatment response, the dynamics of MRD eradication with this combination, and the potential for treatment-free remissions. Additionally, comprehensive analysis of resistance mechanisms to this combination will be crucial for guiding subsequent therapeutic strategies.

References

- 1. Targeting the B cell receptor signaling pathway in chronic ... [sciencedirect.com]

- 2. B cell receptor signaling and associated pathways in the ... [frontiersin.org]

- 3. Preclinical evaluation of combination nemtabrutinib and ... [jhoonline.biomedcentral.com]

- 4. Phase 3 Study of Nemtabrutinib Plus Venetoclax Opens for ... [hematologyadvisor.com]

- 5. Preclinical evaluation of combination and nemtabrutinib ... venetoclax [mdanderson.elsevierpure.com]

- 6. Preclinical evaluation of combination nemtabrutinib and ... [pubmed.ncbi.nlm.nih.gov]

- 7. + Nemtabrutinib for Venetoclax ... Chronic Lymphocytic Leukemia [withpower.com]

- 8. Nemtabrutinib Moves Into Phase 3 Head-to-Head Trial for ... [bloodcancerstoday.com]

Nemtabrutinib Application Notes and Protocols: Targeting Resistance in Relapsed/Refractory Hematologic Malignancies

Introduction

Nemtabrutinib (MK-1026, formerly ARQ 531) represents a next-generation Bruton's tyrosine kinase (BTK) inhibitor engineered to overcome key resistance mechanisms that limit earlier-generation therapies in relapsed/refractory hematologic malignancies. As an orally bioavailable, reversible ATP-competitive inhibitor, nemtabrutinib targets both wild-type BTK and the C481S-mutant form that confers resistance to covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. Its development addresses a critical clinical need observed in B-cell malignancies, where acquired resistance through BTK C481 mutations emerges in more than 50% of patients following covalent BTK inhibitor therapy. The unique multi-kinase inhibition profile of nemtabrutinib, extending beyond BTK to include Src-family kinases and MAPK pathway components, may provide additional therapeutic benefits across broader malignancy subtypes, positioning it as a promising agent in the evolving landscape of targeted hematologic oncology.

Molecular Profile and Mechanism of Action

Chemical Properties and Pharmacological Classification

Table 1: Molecular Characteristics of Nemtabrutinib

| Property | Detail |

|---|---|

| Generic Name | Nemtabrutinib |

| Synonyms/Codes | MK-1026, this compound, ARQ-531 |

| Developer | Merck & Co., Inc. |

| Drug Class | Small Molecule, Antineoplastic, Kinase Inhibitor |

| Chemical Formula | C~25~H~23~ClN~4~O~4~ |

| Molecular Weight | 478.9 g/mol |

| CAS Number | 2095393-15-8 |

| Mechanism of Action | Reversible, non-covalent, ATP-competitive BTK inhibitor |

| Key Targets | Wild-type BTK, C481S-mutant BTK, Src-family kinases, TEC-family kinases, MEK1 |

Nemtabrutinib is classified as an antineoplastic agent belonging to the broader class of kinase inhibitors, more specifically as a non-receptor tyrosine kinase inhibitor that targets Bruton's tyrosine kinase. The compound is formulated as an oral tablet for clinical administration, with available strengths including 5 mg and 20 mg in trial settings. Its chemical structure enables reversible binding to the ATP-binding pocket of BTK without forming the permanent covalent bond characteristic of earlier-generation inhibitors.

Mechanism of Action and Signaling Pathway Inhibition

Nemtabrutinib exerts its antineoplastic effect through dual-targeting capability, inhibiting both wild-type and C481S-mutant BTK with similar potency. This mechanism fundamentally differs from covalent BTK inhibitors that require interaction with the C481 residue for irreversible binding. In B-cell receptor signaling, BTK activation triggers phosphorylation of downstream substrates including phospholipase C gamma 2 (PLCG2), subsequently activating critical pathways such as NF-κB and MAPK that promote malignant B-cell survival. By competitively occupying the ATP-binding pocket, nemtabrutinib prevents BTK activation and disrupts this signaling cascade, ultimately inducing apoptosis in malignant B-cells.

Beyond its primary BTK targeting, nemtabrutinib demonstrates rationally-designed multi-kinase activity against Src-family kinases, other TEC-family kinases, and components of the MAPK pathway including MEK1. This broader inhibition profile may explain its efficacy in germinal-center B-cell like (GCB) diffuse large B-cell lymphoma models where more selective BTK inhibitors like ibrutinib show limited activity, suggesting nemtabrutinib functions as a comprehensive B-cell signaling inhibitor rather than a singularly-focused BTK antagonist.

Figure 1: Nemtabrutinib dual inhibition mechanism targeting both BTK-dependent BCR signaling and MAPK pathway components. Nemtabrutinib directly inhibits wild-type and C481S-mutant BTK, preventing PLCG2 phosphorylation and subsequent NF-κB and MAPK pathway activation, thereby inducing apoptosis in malignant B-cells. Additional direct MAPK pathway inhibition provides broader suppression of survival signals.

Clinical Efficacy Data

Efficacy in B-Cell Malignancies

Table 2: Clinical Efficacy of Nemtabrutinib in Relapsed/Refractory Hematologic Malignancies

| Trial (Study) | Population | Patient Characteristics | Dosing | Efficacy Outcomes | Safety Profile |

|---|---|---|---|---|---|

| BELLWAVE-003 (Phase 2) [1] | R/R Follicular Lymphoma (n=41 evaluable) | Median prior therapies: 4 (range 1-11); 57% Stage IV disease | 65 mg orally once daily | ORR: 39% (CR: 5%, PR: 34%); Median DoR: 5.8 months; Median TTR: 2.8 months; 12-month OS: 87% | Most common AEs: decreased neutrophil count (25%), decreased platelet count (20%); Grade 3-5 AEs: 41% |

| MK-1026-001 (Phase 1) [2] | R/R CLL (65 mg cohort) | Heavily pretreated (≥2 prior therapies) | 65 mg orally once daily | ORR: 75% | Grade ≥3 TEAEs: 89%; most common: neutropenia (23.4%), febrile neutropenia (14.9%), pneumonia (14.9%) |

| BELLWAVE-001 (Phase 1/2) [3] | R/R CLL/SLL, B-cell NHL, WM | Population enriched for C481S mutation | 5-75 mg dose escalation | Robust anti-tumor activity in C481S-mutant patients | Manageable safety profile; RP2D established at 65 mg daily |

The BELLWAVE clinical development program has systematically evaluated nemtabrutinib across various B-cell malignancies. In the phase 2 BELLWAVE-003 study focusing on relapsed/refractory follicular lymphoma, patients were heavily pretreated with a median of 4 prior therapies, demonstrating nemtabrutinib's activity in challenging populations. The overall response rate of 39% and 12-month overall survival rate of 87% are particularly notable given the advanced disease stage and extensive prior treatment history of the enrolled patients. The median duration of response of 5.8 months indicates sustained disease control in responding patients.

In chronic lymphocytic leukemia, the initial first-in-human phase 1 study demonstrated impressive efficacy with a 75% overall response rate at the 65 mg dose level in relapsed/refractory CLL patients. This cohort represented a heavily pretreated population that had received at least two prior therapies, confirming nemtabrutinib's potential in advanced disease settings. The consistency of response across different B-cell malignancy subtypes supports the agent's broad therapeutic application in hematologic oncology.

Ongoing Phase 3 Investigation